molecular formula C10H15NO B3254789 2-(Ethylamino)-2-phenylethan-1-ol CAS No. 24417-07-0

2-(Ethylamino)-2-phenylethan-1-ol

Cat. No.: B3254789
CAS No.: 24417-07-0
M. Wt: 165.23 g/mol
InChI Key: TWZJJFDOOZXNRO-UHFFFAOYSA-N
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Description

2-(Ethylamino)-2-phenylethan-1-ol is a useful research compound. Its molecular formula is C10H15NO and its molecular weight is 165.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Crystal Structure and Molecular Interactions :

    • The aroxyalkylaminoalcohol derivatives, including 2-(Ethylamino)-2-phenylethan-1-ol, have been studied for their crystal structures and molecular interactions. Research has shown that the protonation of the nitrogen atom in these compounds influences their molecular conformations and intermolecular interactions, leading to the formation of one-dimensional chains in crystal structures. These findings have implications for understanding the properties of these compounds in different states (Nitek et al., 2022).
  • Conformational Analysis :

    • A study on the free jet microwave absorption of 2-amino-1-phenylethanol, an analogue of this compound, revealed the presence of several conformational species. These conformers are stabilized by an intramolecular hydrogen bond, providing insights into the molecular structure and stability of such compounds (Melandri et al., 2009).
  • Biotechnological Production :

    • Research has been conducted on the biotechnological production of 2-phenylethanol, a compound related to this compound. This compound is produced via microbial transformation, which is environmentally friendly and produces "natural" products. This research is significant for the cosmetic, perfume, and food industries (Hua & Xu, 2011).
  • Enzymatic Kinetic Resolution :

    • Studies have explored the separation of secondary alcohols, including 1-phenylethanol, through enzymatic kinetic resolution. This research is important for the efficient production and isolation of specific enantiomers of alcohol compounds (Monteiro et al., 2010).
  • Pharmacological Action :

    • Aroxyalkylaminoalcohol derivatives, a group to which this compound belongs, are known for their pharmacological action, including anticonvulsant activity. This research contributes to the understanding of the pharmacological potential of these compounds (Nitek et al., 2022).
  • Advanced Analytical Techniques :

    • Advanced analytical techniques like NMR and photoelectron spectroscopy have been used to study the properties of compounds related to this compound. These studies provide deeper insights into the molecular structure and bonding of such compounds (Coxon et al., 2001).

Mechanism of Action

Target of Action

The primary target of 2-(Ethylamino)-2-phenylethan-1-ol is the estrogen receptor-alpha (ERα) . This receptor is a protein found inside cells and is activated by the hormone estrogen . Dysregulation of the ER has been implicated in several diseases, including breast and ovarian cancer .

Mode of Action

This compound, also known as Elacestrant, binds to the estrogen receptor-alpha (ERα) and acts as a selective estrogen receptor degrader (SERD) . It has the ability to block the transcriptional activity of the ER and promote its degradation . This action is particularly beneficial in the treatment of endocrine-resistant breast cancers .

Biochemical Pathways

The binding of this compound to the estrogen receptor can activate a variety of signalling pathways that affect gene expression, leading to changes in cellular behaviour . These changes ultimately influence physiological processes leading to the development of diseases like breast cancer .

Pharmacokinetics

Elacestrant has excellent absorption, improved pharmacokinetics, and enhanced inhibition of ER compared with other SERDs . It is orally bioavailable, making it a more convenient option for patients .

Result of Action

The molecular and cellular effects of this compound’s action include the degradation of the estrogen receptor, blocking its transcriptional activity, and altering gene expression . These changes can inhibit the growth of ER-positive, HER2-negative, ESR1-mutated advanced or metastatic breast cancer cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It’s important to note that factors such as pH, temperature, and the presence of other substances can potentially affect the stability and efficacy of many compounds .

Properties

IUPAC Name

2-(ethylamino)-2-phenylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-2-11-10(8-12)9-6-4-3-5-7-9/h3-7,10-12H,2,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWZJJFDOOZXNRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(CO)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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